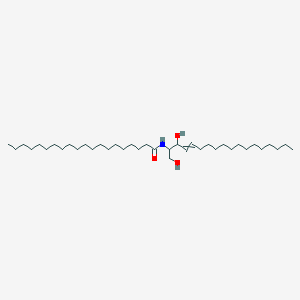

(E/Z)-C20 Ceramide

説明

特性

IUPAC Name |

N-(1,3-dihydroxyoctadec-4-en-2-yl)icosanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40-41H,3-30,32,34-35H2,1-2H3,(H,39,42) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBWIAOWSABHFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H75NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: The Role of C20 Ceramide in Neuronal Function and Pathology

An in-depth technical guide on the biological functions of C20 Ceramide in neurons for researchers, scientists, and drug development professionals.

Executive Summary

Ceramides (B1148491) are a class of sphingolipids that function as critical signaling molecules in a vast array of cellular processes, including proliferation, differentiation, senescence, and apoptosis.[1][2] Within the central nervous system, the balance of ceramide species, which differ by the length of their N-acyl fatty acid chain, is crucial for neuronal homeostasis.[2] This technical guide focuses on the biological functions of C20 ceramide (N-icosanoyl-sphingosine), a long-chain ceramide implicated in the pathophysiology of several neurodegenerative diseases.[3][4] Elevated levels of C20 ceramide are observed in brain tissue from patients with Alzheimer's disease and other neuropathies, suggesting its active role in neuronal cell death pathways.[3][5] This document will detail the signaling cascades modulated by ceramides, present quantitative data on ceramide levels in diseased states, provide key experimental protocols for ceramide research, and visualize complex pathways to support further investigation and therapeutic development.

C20 Ceramide Metabolism and Pathophysiological Significance

Ceramides are synthesized through three primary pathways: the de novo pathway in the endoplasmic reticulum, the hydrolysis of sphingomyelin (B164518) by sphingomyelinases at the plasma membrane and in lysosomes, and the salvage pathway which recycles sphingosine.[5][6] C20 ceramide is specifically synthesized by ceramide synthase 2 (CerS2), which is responsible for producing ceramides with fatty acid chains of 20 to 26 carbons.[2][6]

In the context of neurodegeneration, the regulation of ceramide biosynthesis becomes dysfunctional.[4] Studies have consistently shown an accumulation of long-chain ceramides, including C20, in the brains of patients with neurodegenerative disorders.[3][4] This accumulation is a critical event, shifting the cellular balance from pro-survival signals to pro-apoptotic cascades, ultimately leading to neuronal death.[7][8]

Core Signaling Pathways of Ceramide in Neurons

While many mechanistic studies utilize cell-permeable short-chain ceramides (e.g., C2-ceramide) for experimental ease, the signaling pathways they elucidate are considered relevant for the pro-apoptotic functions of endogenous long-chain ceramides like C20, which accumulate under pathological stress.

Induction of Apoptosis via PI3K/Akt Pathway Inhibition

One of the primary mechanisms of ceramide-induced neuronal apoptosis is the potent inhibition of the pro-survival Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[9] Akt is a kinase that promotes cell survival by phosphorylating and inactivating numerous pro-apoptotic targets. Ceramide can lead to the dephosphorylation and inactivation of Akt, potentially through the activation of protein phosphatase 2A (PP2A).[9] This inactivation of Akt relieves the inhibition on downstream targets such as the pro-apoptotic protein BAD and Glycogen Synthase Kinase 3-beta (GSK-3β), promoting cell death.[8][9]

References

- 1. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceramide function in the brain: when a slight tilt is enough - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased Ceramide in Brains with Alzheimer’s and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Ceramide in cerebrovascular diseases [frontiersin.org]

- 6. Ceramide and Its Related Neurochemical Networks as Targets for Some Brain Disorder Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramides in Alzheimer's Disease: Key Mediators of Neuronal Apoptosis Induced by Oxidative Stress and Aβ Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceramide-induced neuronal apoptosis is associated with dephosphorylation of Akt, BAD, FKHR, GSK-3beta, and induction of the mitochondrial-dependent intrinsic caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

C20 Ceramide Metabolism and Synthesis in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceramides (B1148491) are central bioactive sphingolipids involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The biological function of ceramides is intricately linked to the length of their N-acyl chain. This technical guide provides a comprehensive overview of the metabolism and synthesis of C20 ceramide in mammalian cells. It details the enzymatic pathways responsible for its formation, the key ceramide synthase enzymes involved, and its downstream metabolic fate. Furthermore, this guide outlines established experimental protocols for the quantification of C20 ceramide and the assessment of relevant enzyme activities, and presents key quantitative data in a structured format. The signaling pathways influenced by C20 ceramide are also illustrated to provide a deeper understanding of its physiological and pathophysiological roles.

Introduction to C20 Ceramide

C20 ceramide is a species of ceramide characterized by a 20-carbon fatty acid (arachidic acid) attached to a sphingoid base via an amide bond. Like other ceramides, it is a critical component of cellular membranes and a potent signaling molecule.[1][2] Dysregulation of C20 ceramide levels has been implicated in various pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders, making its metabolism a key area of investigation for therapeutic intervention.[2][3][4]

C20 Ceramide Synthesis and Metabolism

The synthesis and metabolism of C20 ceramide in mammalian cells occur through several interconnected pathways, primarily the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.

De Novo Synthesis Pathway

The de novo synthesis of ceramides is the primary anabolic route and takes place in the endoplasmic reticulum (ER).[2] This pathway begins with the condensation of serine and palmitoyl-CoA and culminates in the formation of dihydroceramide (B1258172), which is then desaturated to produce ceramide.[2][5] The acyl chain length of the resulting ceramide is determined by the substrate specificity of the ceramide synthase (CerS) enzymes.

The key steps in the de novo synthesis of C20 ceramide are:

-

Serine Palmitoyltransferase (SPT) : Catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. This is the rate-limiting step in sphingolipid biosynthesis.[5][6]

-

3-Ketosphinganine Reductase : Reduces 3-ketosphinganine to sphinganine (B43673) (dihydrosphingosine).[2]

-

Ceramide Synthase (CerS) : Acylates sphinganine with a fatty acyl-CoA. For the synthesis of C20 ceramide, arachidonyl-CoA (C20:0-CoA) is utilized. The primary enzymes responsible for this step are CerS2 and CerS4.[7][8][9]

-

Dihydroceramide Desaturase (DEGS1) : Introduces a double bond into the dihydroceramide backbone to form ceramide.[5][7]

Sphingomyelin Hydrolysis and Salvage Pathways

C20 ceramide can also be generated through the catabolism of complex sphingolipids. Sphingomyelinases (SMases) hydrolyze sphingomyelin in cellular membranes to yield ceramide and phosphocholine.[10] Additionally, the salvage pathway recycles sphingosine (B13886), a product of ceramide degradation by ceramidases, back into ceramide through the action of CerS enzymes.[6][11]

The following diagram illustrates the core pathways of C20 ceramide metabolism:

Key Enzymes in C20 Ceramide Synthesis: Ceramide Synthases

Mammalian cells express six isoforms of ceramide synthase (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[2][12]

-

CerS2 : Exhibits broad specificity for long-chain acyl-CoAs, including C20 to C26.[8][13][14][15] It is widely expressed in many tissues.[14][15]

-

CerS4 : Shows a preference for C18:0 and C20:0 acyl-CoAs.[8][9][11]

The expression levels of these enzymes are tissue-specific, which contributes to the distinct ceramide profiles observed in different cell types and organs.[16]

Quantitative Data on C20 Ceramide

The following tables summarize quantitative data related to C20 ceramide levels and the substrate specificity of the enzymes involved in its synthesis.

Table 1: Substrate Specificity of Mammalian Ceramide Synthases

| Ceramide Synthase | Acyl-CoA Substrate Preference | Reference(s) |

| CerS1 | C18:0 | [8] |

| CerS2 | C20:0 - C26:0 | [8][14][15] |

| CerS3 | >C26:0 | [8] |

| CerS4 | C18:0, C20:0 | [8][11] |

| CerS5 | C16:0 | [8] |

| CerS6 | C14:0, C16:0 | [12] |

Table 2: C20 Ceramide Levels in Different Biological Samples

| Biological Sample | Condition | C20:0 Ceramide Level | Reference(s) |

| Bovine Retroperitoneal Adipose Tissue | - | Higher concentration than subcutaneous | [17] |

| Bovine Subcutaneous Adipose Tissue | - | Lower concentration than retroperitoneal | [17] |

| Diabetic Mouse Plasma (db/db) | Diabetic | Significantly increased | [18] |

| Human Breast Cancer Tissue | Estrogen Receptor Positive | Associated with positive tumors | [4] |

| PEL Cell Lines (BCBL-1, BCP-1) | Treated with ceramide analogs | Upregulated | [19] |

Experimental Protocols

Accurate measurement of C20 ceramide levels and the activity of related enzymes is crucial for research in this field. Below are detailed methodologies for key experiments.

Quantification of C20 Ceramide by LC-MS/MS

This protocol describes the quantification of C20 ceramide from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Internal Standards: C17:0 Ceramide

-

Solvents: Chloroform, Methanol, Water, Isopropanol, Acetonitrile, Formic Acid

-

Solid Phase Extraction (SPE) columns (for plasma)

-

LC-MS/MS system

Procedure:

-

Sample Preparation (Tissue):

-

Homogenize tissue samples in an appropriate buffer.

-

Perform a Bligh and Dyer lipid extraction using a chloroform:methanol:water (1:2:0.8, v/v/v) mixture.[20]

-

Spike the lipid extract with a known amount of C17:0 ceramide internal standard.[20]

-

Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.[20]

-

-

Sample Preparation (Plasma):

-

Isolate sphingolipids from plasma using silica (B1680970) gel column chromatography prior to extraction.[20]

-

Proceed with the lipid extraction as described for tissue samples.[20]

-

-

LC-MS/MS Analysis:

-

Separate lipid species using reverse-phase HPLC.[20] A typical gradient might start with a higher aqueous mobile phase and ramp up to a high organic mobile phase.[20]

-

Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM).[5]

-

Monitor the specific precursor-to-product ion transitions for C20:0 ceramide and the internal standard.

-

Quantify C20:0 ceramide by comparing its peak area to that of the internal standard and referencing a standard curve.[20]

-

References

- 1. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide Metabolism Balance, a Multifaceted Factor in Critical Steps of Breast Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide Metabolism Enzymes—Therapeutic Targets against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 16. Expression of Ceramide Synthases in Mice and Their Roles in Regulating Acyl-Chain Sphingolipids: A Framework for Baseline Levels and Future Implications in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sphingolipid Profiling Reveals Different Extent of Ceramide Accumulation in Bovine Retroperitoneal and Subcutaneous Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of C20 Ceramides: A Technical Guide to Their Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491), a class of sphingolipids, are integral components of cellular membranes and critical signaling molecules involved in a myriad of physiological and pathological processes. Comprising a sphingoid base linked to a fatty acid via an amide bond, the diversity of ceramides is largely dictated by the length of their N-acyl chain. This variation in chain length is not trivial, as it confers distinct biophysical properties and functional roles to each ceramide species.[1][2][3] Among the very-long-chain ceramides (VLC-Cers), those with a 20-carbon acyl chain (C20 ceramides) have garnered increasing attention for their specific roles in cellular signaling, metabolism, and disease pathogenesis. This technical guide provides an in-depth overview of the discovery and initial characterization of C20 ceramides, focusing on their biosynthesis, analytical identification, and involvement in key biological pathways.

Biosynthesis of C20 Ceramides

The synthesis of ceramides occurs through three primary pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[1][4] The acyl chain length of ceramides is determined by a family of six mammalian ceramide synthases (CerS), each exhibiting specificity for fatty acyl-CoAs of particular lengths.[1][2]

Ceramide Synthases Involved in C20 Ceramide Production:

-

Ceramide Synthase 2 (CerS2): This enzyme is responsible for the synthesis of very-long-chain ceramides, utilizing acyl-CoAs with chain lengths from C20 to C26.[3] CerS2 is ubiquitously expressed, with high levels found in the liver, kidney, and heart.[3][5]

-

Ceramide Synthase 4 (CerS4): CerS4 synthesizes ceramides with acyl chain lengths of C18-C20.[6][7]

The de novo synthesis of C20 ceramides originates in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA.[2][4] Subsequent enzymatic reactions lead to the formation of a sphinganine (B43673) backbone, which is then acylated by CerS2 or CerS4 with a C20 fatty acyl-CoA to produce dihydroceramide. A final desaturation step yields the C20 ceramide.[2]

Quantitative Data on C20 Ceramides

The quantification of specific ceramide species is crucial for understanding their physiological and pathological roles. Various studies have reported on the levels of C20 ceramides in different biological contexts.

| Sample Type | Condition | C20 Ceramide Species | Observation | Reference |

| Human Plasma | Type 2 Diabetes Mellitus | C20:0 | Positively associated with T2DM incidence. | [7] |

| Human Plasma | Ischemic Stroke | C20:0 | Levels correlate with worse outcomes. | [8] |

| Cardiovascular Tissue | Coronary Artery Disease | C20:0 | Higher levels observed in both acute and chronic CAD. | [8] |

| Human Stratum Corneum | Normal | C20 LCB | Constitutes 24.8% of total long-chain bases. | [9] |

Experimental Protocols for C20 Ceramide Characterization

The identification and quantification of C20 ceramides rely on sophisticated analytical techniques, primarily chromatography coupled with mass spectrometry.

Lipid Extraction

A common method for extracting lipids from biological samples is the Bligh and Dyer method.

Protocol:

-

Homogenize the tissue or cell sample.

-

Add a mixture of chloroform (B151607):methanol (1:2, v/v) to the homogenate and vortex thoroughly.

-

Add chloroform and water to induce phase separation.

-

Centrifuge the sample to separate the aqueous and organic layers.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

Chromatographic Separation and Mass Spectrometric Analysis (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry is the gold standard for ceramide analysis due to its high sensitivity and specificity.[10][11]

Protocol:

-

Sample Preparation: Resuspend the dried lipid extract in a suitable solvent (e.g., methanol/chloroform). For plasma samples, an additional solid-phase extraction step using a silica (B1680970) gel column may be required to isolate sphingolipids.[12]

-

Chromatography:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of solvents, such as water/formic acid and acetonitrile/isopropanol/formic acid, is employed to separate the different lipid species.

-

Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is utilized for targeted quantification of specific ceramide species. This involves selecting the precursor ion of the target C20 ceramide and a specific product ion generated upon fragmentation.

-

Internal Standards: Non-physiological odd-chain ceramides (e.g., C17:0-ceramide) are added to the samples before extraction to serve as internal standards for accurate quantification.[12]

-

Signaling Pathways and Biological Roles of C20 Ceramides

C20 ceramides, as part of the larger family of very-long-chain ceramides, are implicated in various cellular processes, including apoptosis, inflammation, and the regulation of membrane properties.[1]

Apoptosis

Ceramides are well-established mediators of apoptosis.[7][13] C20 ceramides, along with other long-chain ceramides, are thought to contribute to mitochondria-induced apoptosis.[13] They can promote the formation of channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors.[13]

Inflammation

Ceramides can modulate inflammatory responses by influencing the production of cytokines and the activation of immune cells.[6] Increased synthesis of ceramides, including potentially C20 species, can activate signaling pathways such as those involving protein kinase C-ζ (PKC-ζ) and mitogen-activated protein kinase (MAPK), leading to the production of pro-inflammatory cytokines like IL-1β and TNF-α.[6]

Experimental Workflow for C20 Ceramide Analysis

The overall workflow for the analysis of C20 ceramides from biological samples is a multi-step process.

Conclusion

C20 ceramides represent a distinct molecular species within the complex landscape of sphingolipids. Their synthesis by specific ceramide synthases and their implication in critical cellular signaling pathways underscore their importance in both health and disease. The continued development and application of advanced analytical techniques will be instrumental in further elucidating the precise roles of C20 ceramides and exploring their potential as biomarkers and therapeutic targets in a range of pathological conditions, including cardiovascular disease, metabolic disorders, and cancer. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to embark on or advance their investigations into this fascinating class of bioactive lipids.

References

- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceramides as Emerging Players in Cardiovascular Disease: Focus on Their Pathogenetic Effects and Regulation by Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Whole picture of human stratum corneum ceramides, including the chain-length diversity of long-chain bases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Ceramide Quantification Analysis - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 12. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Role of Ceramides in Diabetes and Cardiovascular Disease Regulation of Ceramides by Adipokines [frontiersin.org]

An In-depth Technical Guide to the Cellular Localization of (E/Z)-C20 Ceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of lipid molecules composed of a sphingosine (B13886) backbone N-acylated with a fatty acid. They are central to sphingolipid metabolism and serve as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle arrest, senescence, and autophagy.[1][2][3][4] The length of the fatty acid chain is a key determinant of a ceramide's biological function. This guide focuses on (E/Z)-C20 ceramide, a very-long-chain ceramide (VLC-ceramide), providing a comprehensive overview of its cellular localization, the experimental methods used to determine it, and its role in key signaling pathways.

This compound is primarily synthesized by ceramide synthase 4 (CerS4), which exhibits substrate specificity for C18:0- and C20:0-acyl-CoAs.[5][6][7] Ceramide synthase 2 (CerS2) has also been implicated in the synthesis of ceramides with C20 to C26 acyl chains.[7] The subcellular location of this compound is critical to its function, as its presence in different organelles can trigger distinct downstream signaling events. Understanding the precise localization of this lipid is therefore paramount for elucidating its physiological roles and for the development of targeted therapeutics.

Synthesis and Transport of this compound

The de novo synthesis of ceramides is initiated in the endoplasmic reticulum (ER).[5][6][8][9][10] Here, a series of enzymatic reactions culminates in the acylation of a sphingoid base by a fatty acyl-CoA, a step catalyzed by one of the six ceramide synthases (CerS). As mentioned, CerS4 and to a lesser extent CerS2 are responsible for the production of C20 ceramide.[5][6][7]

Once synthesized in the ER, this compound can be transported to other organelles for further metabolism or to exert its signaling functions. This transport occurs through both vesicular and non-vesicular pathways. The ceramide transfer protein (CERT) plays a crucial role in the non-vesicular transport of long-chain ceramides (C14-C20) from the ER to the Golgi apparatus.[8][11] In the Golgi, ceramides serve as precursors for the synthesis of more complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids.[5][8][10][12]

Subcellular Localization of this compound

While the ER is the primary site of synthesis, this compound is distributed among various subcellular compartments where it carries out specific functions. The precise quantitative distribution can vary depending on the cell type and physiological conditions.

-

Endoplasmic Reticulum (ER): As the site of synthesis, the ER maintains a pool of C20 ceramide.

-

Golgi Apparatus: Following transport from the ER, C20 ceramide is found in the Golgi, where it is a substrate for the synthesis of complex sphingolipids.[5][8][10][12]

-

Mitochondria: Ceramides, including very-long-chain species, have been detected in mitochondria.[10][13][14] Mitochondrial ceramide is particularly implicated in the induction of apoptosis.[10][14] There is evidence for the transfer of ceramide from the ER to mitochondria, potentially at mitochondria-associated membranes (MAMs).[14]

-

Plasma Membrane: C20 ceramide is a component of the plasma membrane, where it can influence membrane fluidity and the formation of lipid rafts.[3][6][12][13]

-

Lysosomes: As part of the sphingolipid degradation and recycling pathway, ceramides are also found in lysosomes.[6][13]

-

Nucleus: Some studies have reported the presence of ceramides in the nucleus, suggesting a role in regulating nuclear events.[13][15]

Quantitative Distribution of Very-Long-Chain Ceramides

Direct quantitative data for the subcellular distribution of this compound is limited in the literature. However, studies on very-long-chain ceramides (VLC-ceramides) as a class provide valuable insights. The following table summarizes representative data for VLC-ceramide distribution in different cellular compartments from various studies. It is important to note that these values can vary significantly between cell types and experimental conditions.

| Subcellular Compartment | Relative Abundance of VLC-Ceramides (C20-C24) | Cell/Tissue Type | Reference |

| Whole Cell | ~15-30% of total ceramides | Various mammalian cells | [3][4] |

| Mitochondria | Enriched in VLC-ceramides upon certain stimuli | Cardiomyocytes | [16] |

| Endoplasmic Reticulum | Primary site of synthesis | General | [4][5] |

| Plasma Membrane | Component of lipid rafts | General | [3][12] |

Experimental Protocols for Determining Cellular Localization

A variety of techniques are employed to elucidate the subcellular localization of this compound.

Subcellular Fractionation Coupled with Mass Spectrometry

This is a cornerstone technique for the quantitative analysis of lipids in different organelles.

Protocol:

-

Cell Culture and Harvest: Grow cells to confluency. Harvest cells by scraping in ice-cold phosphate-buffered saline (PBS) and pellet by centrifugation.

-

Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or a similar method to disrupt the plasma membrane while keeping organelles intact.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) to pellet mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet microsomes (ER and Golgi fragments). The final supernatant contains the cytosolic fraction.

-

-

Lipid Extraction: Perform a Bligh-Dyer or Folch extraction on each subcellular fraction to isolate lipids.

-

Mass Spectrometry (LC-MS/MS): Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify C20 ceramide. Use appropriate internal standards for accurate quantification.

Immunofluorescence Microscopy

This technique allows for the visualization of ceramide distribution within the cell.

Protocol:

-

Cell Culture: Grow cells on sterile coverslips.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody specific for ceramide overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. Co-staining with organelle-specific markers can be used to determine co-localization.

Enzymatic Assay for Plasma Membrane Ceramide

This method specifically quantifies ceramide present on the outer leaflet of the plasma membrane.

Protocol:

-

Cell Culture: Grow cells in multi-well plates.

-

Cell Fixation: Fix cells with paraformaldehyde to prevent lipid metabolism and trafficking.

-

Ceramidase Treatment: Treat the fixed cells with recombinant bacterial ceramidase, which hydrolyzes ceramide at the plasma membrane to sphingosine.

-

Sphingosine Quantification: Collect the supernatant and perform lipid extraction. Quantify the amount of sphingosine produced using LC-MS/MS. The amount of sphingosine is directly proportional to the amount of ceramide originally present on the plasma membrane.

Role of this compound in Signaling Pathways

Very-long-chain ceramides, including C20 ceramide, are implicated in several key signaling pathways, most notably apoptosis and autophagy.

Apoptosis

Mitochondrial accumulation of very-long-chain ceramides is a critical event in the intrinsic pathway of apoptosis.

-

Mechanism: VLC-ceramides can form channels in the outer mitochondrial membrane, leading to its permeabilization. This allows for the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and initiates the caspase cascade, ultimately leading to programmed cell death.

Autophagy

Ceramides can also induce autophagy, a cellular process of self-digestion that can be either pro-survival or pro-death depending on the context.

-

Mechanism: Increased levels of long-chain and very-long-chain ceramides can induce autophagy through multiple mechanisms. One key pathway involves the inhibition of the mTORC1 signaling complex, a major negative regulator of autophagy.[1] Ceramides can also promote the dissociation of the Beclin 1-Bcl-2 complex. Beclin 1 is a key component of the class III PI3K complex, which is essential for the initiation of autophagy. By promoting the release of Beclin 1 from its inhibitory binding to Bcl-2, ceramides facilitate the formation of autophagosomes.[1]

Conclusion

The cellular localization of this compound is a tightly regulated process that is fundamental to its diverse biological functions. Primarily synthesized in the endoplasmic reticulum, it is distributed to various organelles, including the Golgi apparatus, mitochondria, and the plasma membrane, through a combination of vesicular and non-vesicular transport mechanisms. The accumulation of C20 ceramide in specific subcellular compartments, particularly the mitochondria, is a key event in the initiation of signaling cascades that control cellular fate, such as apoptosis and autophagy. A comprehensive understanding of the subcellular distribution of this compound, facilitated by the experimental approaches detailed in this guide, is essential for advancing our knowledge of sphingolipid biology and for the development of novel therapeutic strategies targeting ceramide-mediated pathways.

References

- 1. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. annualreviews.org [annualreviews.org]

- 3. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingolipids in mitochondria—from function to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changes in membrane biophysical properties induced by sphingomyelinase depend on the sphingolipid N-acyl chain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide synthesis in the endoplasmic reticulum can permeabilize mitochondria to proapoptotic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. Frontiers | Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Ceramide signalling: regulatory role in cell proliferation, differentiation and apoptosis in human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of ceramide in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Golgi fragmentation is associated with ceramide-induced cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lipotoxic very-long-chain ceramides cause mitochondrial dysfunction, oxidative stress, and cell death in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Synthesis of (E/Z)-C20 Ceramide by Ceramide Synthases

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceramides (B1148491) are central bioactive sphingolipids that play critical roles in cellular signaling, membrane structure, and metabolism. The biological function of a ceramide molecule is largely dictated by the length of its N-acyl chain. This technical guide provides a comprehensive overview of the enzymatic synthesis of C20 ceramides, a class of very-long-chain ceramides implicated in various cellular processes. We delve into the substrate specificities of the ceramide synthase (CerS) enzymes responsible for their production, namely CerS2 and CerS4. This document details established experimental protocols for assaying enzyme activity and quantifying C20 ceramide products, presents key data on enzyme specificity, and visualizes the core biochemical and signaling pathways. A notable gap in current research, the enzymatic preference for (E/Z) geometric isomers of unsaturated C20 fatty acyl-CoAs, is also highlighted as an area for future investigation.

The Enzymatic Machinery: Ceramide Synthases (CerS)

Ceramide biosynthesis is a fundamental process in eukaryotic cells, catalyzed by a family of six distinct ceramide synthase enzymes (CerS1-CerS6) located in the endoplasmic reticulum.[1][2] A remarkable feature of this enzyme family is that each isoform exhibits a strong preference for fatty acyl-CoAs of specific chain lengths, thereby determining the acyl chain composition of the resulting ceramides.[3] This specificity is crucial, as ceramides with different chain lengths can have distinct, and sometimes opposing, biological functions.[1]

The synthesis of C20 ceramide is primarily attributed to two specific isoforms:

-

Ceramide Synthase 2 (CerS2): This enzyme is responsible for the synthesis of very-long-chain (VLC) ceramides, utilizing fatty acyl-CoAs ranging from C20 to C26.[4][5][6] While its peak activity is often associated with C22 and C24 substrates, it is a key contributor to the cellular pool of C20 ceramide.[4][6][7]

-

Ceramide Synthase 4 (CerS4): CerS4 displays a preference for medium-to-long-chain fatty acyl-CoAs, particularly C18:0 and C20:0.[8][9] It is considered a significant producer of C20 ceramide alongside CerS2.[8]

Data Presentation: Substrate Specificity of Mammalian Ceramide Synthases

The substrate preferences of the six mammalian CerS isoforms are summarized below. This differential activity is the primary mechanism for regulating the diversity of ceramide species within a cell or tissue.

| Ceramide Synthase (CerS) | Primary Acyl-CoA Substrate(s) | Typical Ceramide Product(s) | References |

| CerS1 | C18:0 | C18-Ceramide | [1][8] |

| CerS2 | C20:0, C22:0, C24:0, C24:1, C26:0 | C20-C26 Ceramides (VLC) | [4][5][6] |

| CerS3 | Broad (C18:0 - C34:0) | Very-long and Ultra-long-chain Ceramides | [8][9] |

| CerS4 | C18:0, C20:0, C22:0 | C18-C22 Ceramides | [8][9][10] |

| CerS5 | C14:0, C16:0 | C14-C16 Ceramides | [8][9] |

| CerS6 | C14:0, C16:0 | C14-C16 Ceramides | [8][9] |

De Novo Biosynthesis of C20-Ceramide

Ceramides are synthesized primarily through the de novo pathway, which begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA.[2] This reaction is catalyzed by serine palmitoyltransferase (SPT). The product, 3-ketosphinganine, is rapidly reduced to dihydrosphingosine (also known as sphinganine).[2] In the pivotal step that defines the acyl chain length, a CerS enzyme transfers a fatty acid from a fatty acyl-CoA donor—in this case, C20-CoA—to the amino group of sphinganine (B43673) to form C20-dihydroceramide.[1] Finally, the enzyme dihydroceramide (B1258172) desaturase 1 (DEGS1) introduces a double bond into the sphingoid base backbone to produce C20-ceramide.[8]

A Note on (E/Z)-Isomer Specificity

A critical aspect for unsaturated fatty acids is their geometric isomerism (E for trans, Z for cis). Current scientific literature provides extensive detail on the chain-length specificity of ceramide synthases but lacks specific data on their selectivity for (E)- versus (Z)-isomers of C20:1-CoA or other unsaturated fatty acyl-CoAs. This represents a significant knowledge gap. Future research, utilizing synthetic (E)- and (Z)-C20:1-CoA substrates in the experimental protocols outlined below, is required to elucidate whether CerS2 and CerS4 exhibit differential kinetic properties towards these isomers, which could have important implications for the biological activity of the resulting ceramides.

Experimental Protocols

Protocol 1: In Vitro Ceramide Synthase Activity Assay

This protocol describes a method for measuring the activity of CerS enzymes in cell or tissue lysates using LC-MS/MS for product detection.[3][11]

Materials:

-

Cell/tissue homogenizing buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 25 mM KCl, 2 mM MgCl2, protease inhibitors)

-

Protein quantification assay (e.g., BCA)

-

Reaction buffer (Homogenizing buffer + 20 µM defatted BSA)

-

Substrates: Sphinganine (or a labeled internal standard like D7-sphinganine), C20:0-CoA (or C20:1-CoA)

-

Reaction stop solution: Chloroform (B151607):Methanol (1:2, v/v)

-

Internal standards for MS (e.g., C17:0-Ceramide)

Methodology:

-

Enzyme Preparation:

-

Homogenize cells or tissues in ice-cold homogenizing buffer.

-

Centrifuge to pellet debris (e.g., 1,000 x g for 10 min at 4°C). The supernatant is the enzyme source.

-

Alternatively, prepare microsomes by further ultracentrifugation for a more purified enzyme source.

-

Determine the protein concentration of the lysate.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture:

-

50-150 µg of lysate protein.[12]

-

Add reaction buffer to a final volume of ~90 µL.

-

Add sphinganine to a final concentration of 15-25 µM.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding C20-CoA to a final concentration of 50 µM.[12] The final reaction volume is typically 100 µL.

-

Incubate at 37°C for 15-60 minutes. The reaction time should be within the linear range of product formation.

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding 375 µL of ice-cold Chloroform:Methanol (1:2).[13]

-

Add internal standard (e.g., C17-Ceramide) for quantification.

-

Vortex thoroughly.

-

Add 125 µL of chloroform and 125 µL of water to induce phase separation.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 5 minutes.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Sample Preparation for LC-MS/MS:

-

Reconstitute the dried lipid film in a suitable solvent for injection (e.g., Methanol or Acetonitrile/Isopropanol).

-

Protocol 2: Analysis of C20-Ceramide by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for accurate and sensitive quantification of specific ceramide species from complex biological samples.[3]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Methodology:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is commonly used (e.g., 2.1 x 100 mm, 1.7 µm particle size).[14][15]

-

Mobile Phase: A binary gradient system is typical.

-

Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with additives like 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[15]

-

Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additives.[15]

-

-

Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute lipids based on hydrophobicity.

-

Flow Rate: Typical for UHPLC systems, e.g., 0.3-0.4 mL/min.

-

Injection Volume: 5-10 µL of the reconstituted sample.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: ESI in positive ion mode is standard for ceramides.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity.[14]

-

MRM Transition for C20:0-Ceramide: The precursor ion corresponds to the protonated molecule [M+H]+. For C20:0-ceramide with a d18:1 sphingoid base, this is m/z 594.6. The characteristic product ion results from the cleavage of the sphingoid backbone, yielding a fragment of m/z 264.3.

-

MRM Transition for C17:0-Ceramide (Internal Standard): Precursor [M+H]+ at m/z 552.5 → Product at m/z 264.3.

-

Data Analysis: The concentration of C20-ceramide is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a standard curve prepared with known amounts of C20-ceramide.

-

Biological Role and Signaling of C20-Ceramide

The acyl chain length is a critical determinant of ceramide's function as a second messenger.[1] Long-chain ceramides, a category that includes C18 and C20 species, are frequently associated with the induction of cellular stress responses, cell cycle arrest, and apoptosis.[8][13]

Ceramide can initiate apoptosis through several interconnected pathways:

-

Modulation of Protein Kinases and Phosphatases: Ceramide can directly bind to and activate protein phosphatases, such as Protein Phosphatase 2A (PP2A).[16] PP2A can dephosphorylate and inactivate pro-survival proteins like Akt, thereby inhibiting growth signaling. Ceramide can also activate stress-activated protein kinases (SAPK/JNK), which promote apoptosis.[17]

-

Mitochondrial Pathway: Ceramide can influence mitochondrial integrity, promoting the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which is a key step in activating the caspase cascade.

-

Receptor-Mediated Apoptosis: Ceramide generation is a downstream event in death receptor signaling (e.g., Fas/CD95). It can facilitate the clustering of these receptors in the plasma membrane, amplifying the apoptotic signal.[17]

While C20-ceramide is expected to share these pro-apoptotic functions with other long-chain ceramides, its unique and specific signaling roles are not yet fully elucidated and remain an active area of research.

Conclusion and Future Directions

The synthesis of C20-ceramide is a precisely regulated process governed predominantly by the ceramide synthases CerS2 and CerS4. These enzymes confer the specific acyl chain length that is critical for the subsequent biological activity of the ceramide molecule, particularly in signaling pathways related to cellular stress and apoptosis. The methodologies for assaying CerS activity and quantifying C20-ceramide are well-established, relying on robust LC-MS/MS techniques.

A significant opportunity for future research lies in understanding the substrate specificity of CerS enzymes towards the geometric (E/Z) isomers of monounsaturated C20-acyl-CoA. Elucidating whether a preference exists could uncover a new layer of regulatory complexity in sphingolipid metabolism and may reveal that ceramides derived from different isomers possess distinct signaling functions, offering new targets for therapeutic development.

References

- 1. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 16. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

physiological concentration of C20 Ceramide in brain tissue

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceramides (B1148491) are a class of bioactive sphingolipids that play crucial roles in cellular signaling, membrane structure, and the pathogenesis of various diseases. Within the central nervous system (CNS), specific ceramide species, characterized by the length of their N-acyl chain, are implicated in distinct physiological and pathological processes. This technical guide focuses on C20 ceramide (N-arachidoyl-sphingosine), providing a comprehensive overview of its physiological concentration in brain tissue, detailed methodologies for its quantification, and an exploration of its signaling pathways, particularly in the context of neuroinflammation. While precise physiological concentrations of C20 ceramide in healthy brain tissue are not extensively documented, this guide synthesizes available data and outlines the experimental approaches required for its investigation.

Data Presentation: Quantitative Levels of C20 Ceramide

The absolute quantification of specific lipid species in different tissues is a complex analytical challenge. While the presence of C20 ceramide in the brain is well-established, a definitive physiological concentration in healthy human or rodent brain tissue is not consistently reported across the literature. However, data from various studies provide valuable context regarding its relative abundance and concentration in related biological matrices.

| Biological Matrix | Species | Ceramide Species | Concentration Range | Analytical Method | Reference |

| Cerebrum | Mouse | C20 and other long-chain ceramides | Comprise over 70% of total ceramide content | Multi-dimensional mass spectrometry-based shotgun lipidomics | [1] |

| Cerebrospinal Fluid | Mouse | C20:0 Ceramide | 3 - 120 pg/µL | Nano-liquid chromatography-electrospray ionization-tandem mass spectrometry (nano-LC-ESI-MS/MS) |

Note: The concentration of ceramides can vary significantly between different brain regions, cell types (neurons vs. glia), and with age.[1] The data presented should be considered as a reference point, and specific experimental determination is recommended for any new study.

Experimental Protocols: Quantification of C20 Ceramide in Brain Tissue

The accurate quantification of C20 ceramide from complex biological samples like brain tissue requires robust and validated methodologies. The most widely accepted approach involves lipid extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction from Brain Tissue (Modified Bligh & Dyer Method)

This protocol is a standard method for the extraction of total lipids from biological tissues.

Materials:

-

Fresh or frozen brain tissue

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol

-

0.9% NaCl solution or 0.1N HCl

-

Internal standard (e.g., C17:0 ceramide)

-

Glass homogenizer

-

Centrifuge

Procedure:

-

Weigh a sample of brain tissue (typically 50-100 mg).

-

Add a known amount of internal standard (e.g., C17:0 ceramide) to the tissue sample. The internal standard is crucial for accurate quantification as it corrects for sample loss during extraction and variations in instrument response.

-

Homogenize the tissue in a glass homogenizer with a mixture of chloroform:methanol (1:2, v/v) to a final volume that is 20 times the tissue weight (e.g., 2 mL for 100 mg of tissue).

-

After complete homogenization, add 1 volume of chloroform and 1 volume of 0.9% NaCl solution to the homogenate, resulting in a final chloroform:methanol:water ratio of 2:2:1.8.

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and phase separation.

-

Centrifuge the sample at low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 4:1, v/v) for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and specificity required for the quantification of individual ceramide species.

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

-

Reversed-phase C18 or C8 column

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Chromatographic Separation:

-

Inject the reconstituted lipid extract onto the reversed-phase column.

-

Use a gradient elution program with two mobile phases. A common mobile phase system is:

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

-

The gradient is designed to separate the different ceramide species based on their hydrophobicity. A typical gradient might start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode using ESI.

-

Use Multiple Reaction Monitoring (MRM) for quantification. In MRM, a specific precursor ion (the protonated molecule of C20 ceramide) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides very high selectivity.

-

The MRM transition for C20 ceramide (d18:1/20:0) is typically m/z 594.6 → 264.3. The transition for the internal standard (e.g., C17:0 ceramide) is also monitored.

-

-

Quantification:

-

Create a calibration curve using a series of known concentrations of a C20 ceramide standard, with a fixed concentration of the internal standard.

-

The concentration of C20 ceramide in the brain tissue sample is determined by comparing the ratio of the peak area of the endogenous C20 ceramide to the peak area of the internal standard against the calibration curve.

-

The final concentration is typically expressed as pmol/mg of protein or nmol/g of tissue.

-

Signaling Pathways of C20 Ceramide in the Brain

C20 ceramide, as a long-chain ceramide, is increasingly recognized for its role in modulating neuroinflammatory processes, particularly through the activation of microglia, the resident immune cells of the CNS.

C20 Ceramide-Mediated Microglial Activation

Infusion of C20:0 ceramide into the hippocampus has been shown to be sufficient to activate microglia.[2] While the precise, detailed signaling cascade for C20 ceramide is still under active investigation, the general pathways for long-chain ceramides in microglia involve key inflammatory signaling hubs.

This diagram illustrates a putative signaling pathway for C20 ceramide in microglia. C20 ceramide can activate Toll-like receptor 4 (TLR4), a key pattern recognition receptor involved in innate immunity.[3] This can lead to the activation of downstream signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[3] Activation of p38 MAPK can induce the expression of cyclooxygenase-2 (COX-2), leading to the production of prostaglandin (B15479496) E2 (PGE2) and contributing to neuroinflammation.[3] The NF-κB pathway is a central regulator of pro-inflammatory cytokine production, such as TNF-α and IL-1β.

Interestingly, studies have also shown that certain ceramides can induce the production of brain-derived neurotrophic factor (BDNF) in microglia through a pathway involving protein kinase C (PKC) isoforms δ and ε, suggesting a more complex, modulatory role for ceramides in microglial function that is not solely pro-inflammatory.[4]

Experimental Workflow for Ceramide Quantification

This diagram outlines the key steps involved in the quantification of C20 ceramide from brain tissue, from sample preparation to final data analysis.

Conclusion

C20 ceramide is an important long-chain ceramide species in the brain that is implicated in neuroinflammatory processes. While its precise physiological concentration in healthy brain tissue requires further investigation, robust analytical methods for its quantification are well-established. Understanding the signaling pathways of C20 ceramide, particularly in microglia, is crucial for elucidating its role in both normal brain function and in the pathogenesis of neurodegenerative and neuroinflammatory diseases. The methodologies and information presented in this guide provide a foundation for researchers and drug development professionals to further explore the significance of C20 ceramide in the central nervous system.

References

- 1. A Lipidomics Atlas of Selected Sphingolipids in Multiple Mouse Nervous System Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Frontiers | Ceramide in cerebrovascular diseases [frontiersin.org]

- 4. Ceramide activates microglia to enhance the production/secretion of brain-derived neurotrophic factor (BDNF) without induction of deleterious factors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Interaction of (E/Z)-C20 Ceramide with Membrane Lipids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are critical bioactive sphingolipids involved in a myriad of cellular processes, including signal transduction, membrane stability, and apoptosis. The specific roles of ceramides are often dictated by the length and saturation of their N-acyl chain. This technical guide provides a comprehensive overview of the interaction of C20 ceramide, a very-long-chain ceramide, with membrane lipids. Particular attention is given to the potential differential effects of its (E)- and (Z)-isomers. This document details the biophysical consequences of incorporating C20 ceramide into lipid bilayers, its influence on membrane domains, and its role in key signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of lipid biology, cell signaling, and drug development.

Introduction

Ceramides, composed of a sphingosine (B13886) base N-acylated with a fatty acid, are central molecules in sphingolipid metabolism. Beyond their structural role in cellular membranes, they act as second messengers in various signaling cascades, most notably in the regulation of apoptosis, cell cycle arrest, and senescence. The biological activity of ceramides is intricately linked to their biophysical properties, which are heavily influenced by the length of their fatty acid chain.

C20 ceramide (N-icosanoyl-sphingosine) is a very-long-chain ceramide (VLC-Cer) found in various tissues, including the brain.[1] Its extended acyl chain imparts distinct biophysical characteristics that modulate its interaction with other membrane lipids and proteins. Furthermore, the presence of a double bond in the sphingosine backbone introduces the possibility of (E)- and (Z)-isomerism, which can significantly alter the molecule's conformation and its capacity for hydrogen bonding, thereby affecting its function within the membrane.[2]

This guide will delve into the current understanding of (E/Z)-C20 ceramide's interaction with membrane lipids, covering its synthesis, biophysical effects, and role in cellular signaling.

Synthesis of this compound

The de novo synthesis of ceramides occurs in the endoplasmic reticulum (ER).[3][4] The process begins with the condensation of serine and palmitoyl-CoA, followed by a series of enzymatic reactions to produce a sphingoid base, which is then acylated by a ceramide synthase (CerS).[4] CerS enzymes exhibit specificity for fatty acyl-CoA chain lengths. CerS1 is known to synthesize C18-ceramide, while CerS2 is responsible for the synthesis of very-long-chain ceramides, including C20 to C24.[5]

The (E) or (Z) configuration of the double bond in the sphingosine backbone is determined during its synthesis. The naturally occurring isomer is typically the (E)-isomer (trans).[2] The synthesis of the (Z)-isomer (cis) for research purposes can be achieved through stereoselective chemical synthesis routes.

Diagram of Ceramide de novo Synthesis Pathway:

Caption: De novo synthesis pathway of (E)-Ceramide in the endoplasmic reticulum.

Biophysical Interaction of C20 Ceramide with Membrane Lipids

The incorporation of C20 ceramide into lipid bilayers significantly alters the physical properties of the membrane. Its long acyl chain enhances van der Waals interactions with neighboring lipids, leading to increased membrane order and the formation of distinct lipid domains.

Influence on Membrane Fluidity and Order

C20 ceramide, like other long-chain saturated ceramides, has a profound ordering effect on fluid-phase lipid bilayers. This can be quantified using fluorescence spectroscopy with probes like Laurdan, where an increase in the Generalized Polarization (GP) value indicates a decrease in membrane fluidity and an increase in lipid packing.[6][7]

Phase Behavior and Domain Formation

Differential Scanning Calorimetry (DSC) is a powerful technique to study the phase behavior of lipids. Studies on hydrated long-chain ceramides have provided insights into their thermotropic properties.

Table 1: Thermotropic Properties of Hydrated Ceramides

| Ceramide | Transition Temperature (Tm) in °C | Transition Enthalpy (ΔH) in kJ/mol |

| C14-Cer | 86.3 | 59.0 |

| C16-Cer | 94.1 | 73.2 |

| C18-Cer | 92.7 | 74.9 |

| C20-Cer | 92.9 | 71.8 |

| Data from[8] |

The high transition temperature of C20-Cer indicates that it readily forms gel-like domains within a more fluid phospholipid membrane at physiological temperatures.[8] These ceramide-rich domains are highly ordered and can coalesce into larger platforms, which serve as signaling hubs.[9]

Interaction with Cholesterol and Sphingomyelin (B164518)

The interplay between ceramide, cholesterol, and sphingomyelin is crucial for the formation and stability of lipid rafts. C20 ceramide can displace cholesterol from sphingomyelin-rich domains, leading to the formation of ceramide-enriched gel phases. This displacement can have significant consequences for the localization and function of membrane proteins that preferentially partition into lipid rafts.

The Role of (E/Z)-Isomerism

The stereochemistry of the double bond in the sphingosine backbone influences the conformation of the ceramide headgroup and its ability to form hydrogen bonds. The natural (E)-isomer has a more linear conformation, which facilitates tight packing and strong intermolecular hydrogen bonding. In contrast, the (Z)-isomer introduces a kink in the sphingoid base, which can weaken these interactions.[2] This difference is expected to alter the stability and properties of the ceramide-rich domains, with (Z)-C20 ceramide likely forming less ordered and less stable domains compared to its (E)-counterpart.

This compound in Cellular Signaling

The formation of C20 ceramide-rich domains has profound implications for cellular signaling, particularly in the induction of apoptosis.

Apoptosis Signaling Pathway

Ceramide is a well-established pro-apoptotic lipid. The clustering of death receptors, such as Fas, within large ceramide-rich platforms is a key event in the initiation of the extrinsic apoptotic pathway.[9] In the intrinsic pathway, ceramide can act on mitochondria to induce the release of pro-apoptotic factors like cytochrome c.[10][11][12]

Diagram of Ceramide-Mediated Apoptosis Signaling:

Caption: Simplified overview of ceramide-mediated apoptosis signaling pathways.

Interaction with Proteins

The biophysical changes induced by C20 ceramide in the membrane can modulate the activity of membrane-associated proteins. The formation of ordered domains can lead to the clustering or exclusion of specific proteins, thereby regulating their function.

The ceramide transfer protein (CERT) is responsible for the non-vesicular transport of ceramide from the ER to the Golgi. Interestingly, the START domain of CERT shows specificity for the acyl chain length of ceramide and does not efficiently transfer ceramides with chains longer than C16.[13] This suggests that C20 ceramide may have a distinct intracellular trafficking and metabolism compared to shorter-chain ceramides, potentially leading to its accumulation in the ER under certain conditions.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the interaction of this compound with membrane lipids.

Liposome (B1194612) Preparation

Objective: To prepare large unilamellar vesicles (LUVs) containing this compound for biophysical studies.

Materials:

-

Phospholipids (e.g., POPC, DPPC, Sphingomyelin)

-

Cholesterol

-

This compound

-

Chloroform/Methanol solvent mixture (2:1, v/v)

-

Hydration buffer (e.g., HEPES, PBS)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

-

Lipid Film Formation:

-

Dissolve the desired lipids, including this compound, in a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipid with the highest Tm. This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain LUVs of a defined size, subject the MLV suspension to multiple passes (e.g., 11-21 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder. The extrusion should also be performed at a temperature above the Tm of the lipids.

-

Diagram of Liposome Preparation Workflow:

Caption: Workflow for the preparation of large unilamellar vesicles (LUVs).

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperature (Tm) and enthalpy (ΔH) of lipid mixtures containing this compound.

Protocol:

-

Prepare liposomes as described in section 5.1.

-

Load the liposome suspension into the sample cell of the DSC instrument.

-

Load the corresponding buffer into the reference cell.

-

Scan the temperature over a desired range (e.g., 20°C to 100°C) at a constant rate (e.g., 1°C/min).

-

Analyze the resulting thermogram to determine the Tm (peak of the endothermic transition) and the ΔH (area under the peak).[14][15]

Laurdan Generalized Polarization (GP) for Membrane Fluidity

Objective: To measure changes in membrane fluidity upon incorporation of this compound.[6][7]

Protocol:

-

Prepare LUVs containing this compound.

-

Incorporate the fluorescent probe Laurdan into the liposomes at a low molar ratio (e.g., 1:500 probe:lipid).

-

Measure the fluorescence emission intensity at two wavelengths (e.g., 440 nm and 490 nm) with an excitation wavelength of 350 nm using a fluorometer.

-

Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490).

-

Higher GP values correspond to lower membrane fluidity.

Quantification of C20 Ceramide by LC-MS/MS

Objective: To quantify the amount of C20 ceramide in biological samples or lipid mixtures.[16][17]

Protocol:

-

Lipid Extraction: Extract lipids from the sample using a method such as Bligh-Dyer or a modified Folch extraction.

-

Chromatographic Separation: Separate the lipid species using liquid chromatography (LC), typically with a reverse-phase column.

-

Mass Spectrometry Detection: Detect and quantify the different ceramide species using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of C20 ceramide and monitoring for a specific fragment ion (e.g., m/z 264.4, corresponding to the sphingosine backbone).

-

Quantification: Use an internal standard (e.g., a ceramide with an odd-numbered acyl chain not present in the sample) for accurate quantification.

Conclusion

C20 ceramide is a significant modulator of membrane biophysics and cellular signaling. Its long acyl chain promotes the formation of highly ordered gel-like domains within lipid bilayers, which can alter membrane fluidity, permeability, and the function of membrane-associated proteins. The stereochemistry of the double bond in the sphingosine backbone, (E) versus (Z), is predicted to have a substantial impact on the packing and stability of these domains, thereby influencing the biological activity of C20 ceramide.

The distinct intracellular trafficking of C20 ceramide, due to the specificity of the CERT protein, further highlights its unique role in cellular processes. A deeper understanding of the interaction of this compound with membrane lipids is crucial for elucidating its role in health and disease and for the development of novel therapeutic strategies that target sphingolipid metabolism and signaling pathways. The experimental approaches outlined in this guide provide a framework for researchers to further investigate the complex and multifaceted functions of this important bioactive lipid.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of Nonvesicular Ceramide Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 7. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ceramide Transfer Protein (CERT): An Overlooked Molecular Player in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ceramide induces release of pro-apoptotic proteins from mitochondria by either a Ca2+ -dependent or a Ca2+ -independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ceramide induces cytochrome c release from isolated mitochondria. Importance of mitochondrial redox state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ceramide induces cytochrome c release from isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural basis for specific lipid recognition by CERT responsible for nonvesicular trafficking of ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigation of phase transitions of lipids and lipid mixtures by sensitivity differential scanning calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ucm.es [ucm.es]

- 16. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

C20 Ceramide in the Regulation of Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that have emerged as critical regulators of various cellular processes, including cell cycle progression, differentiation, and apoptosis. The acyl chain length of ceramide dictates its specific biological function, with different ceramide species exhibiting distinct and sometimes opposing effects. This technical guide focuses on the role of C20 ceramide in the regulation of cell cycle progression, providing an in-depth overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to its investigation. C20 ceramide is primarily synthesized by Ceramide Synthase 2 (CerS2) and Ceramide Synthase 4 (CerS4) and has been implicated in inducing cell cycle arrest, particularly at the G1 phase, making it a molecule of significant interest in cancer research and drug development.

Data Presentation: Quantitative Effects of Ceramide on Cell Cycle Progression

The following tables summarize quantitative data from studies investigating the effects of exogenous, cell-permeable ceramide analogs (such as C2-ceramide, which mimics the action of endogenous ceramides) on the cell cycle distribution of various cancer cell lines.

| Cell Line | Ceramide Concentration (µmol/L) | % Cells in G1 Phase (Mean ± SD) | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| Bel7402 (Human Hepatocarcinoma) | 0 | 35.3 ± 0.7 | - | - | [1] |

| 5 | 36.8 ± 1.2 | - | - | [1] | |

| 15 | 43.9 ± 1.2 | - | - | [1] | |

| 30 | 57.2 ± 0.6 | - | - | [1] | |

| 60 | 76.2 ± 1.3 | - | - | [1] | |

| H1299 (Human Non-small Cell Lung Cancer) | 0 | - | - | - | [1] |

| 10 | Increased | Decreased | - | [1] | |

| 20 | Increased | Decreased | - | [1] | |

| 50 | Significantly Increased (p < 0.001) | Decreased | - | [2] | |

| Granulosa Cells | C6-ceramide | Markedly decreased G0/G1 population | - | - | [3] |

Table 1: Effect of Ceramide Analogs on Cell Cycle Distribution.

| Protein | Cell Line | Ceramide Treatment | Fold Change/Effect | Reference |

| p21 | Bel7402 | C2-ceramide | Increased expression | [1] |

| SK-HEP-1 | C6-ceramide | Dose- and time-dependent induction | ||

| Hep 3B | C6-ceramide | Induction (p53-independent) | ||

| BV-2 | D609 (induces ceramide) | Upregulation | [2] | |

| Cyclin D1 | Bel7402 | C2-ceramide | Decreased expression | [1] |

| CDK7 | Bel7402 | C2-ceramide | Downregulated | [1] |

| p-Akt | H1299 | C2-ceramide | Decreased protein level | [4] |

| Survivin | H1299 | C2-ceramide | Decreased protein level | [4] |

| Cyclin A2 | H1299 | C2-ceramide | Decreased protein level | [4] |

Table 2: Effect of Ceramide on Key Cell Cycle Regulatory Proteins.

Signaling Pathways

C20 ceramide influences cell cycle progression through intricate signaling pathways that converge on the core cell cycle machinery. A key mechanism involves the induction of G1 phase arrest. This is achieved through the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

Ceramide-Induced G1 Cell Cycle Arrest Pathway

Caption: C20 Ceramide-induced G1 cell cycle arrest pathway.

Experimental Workflow for Investigating Ceramide's Effect on Cell Cycle

Caption: Experimental workflow for studying C20 ceramide's effects.

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is for the analysis of DNA content to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6][7][8]

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

70% Ethanol (B145695), ice-cold

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

For adherent cells, wash with PBS and detach using trypsin-EDTA.

-

For suspension cells, collect by centrifugation.

-

Wash the cell pellet once with ice-cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 1 ml of ice-cold PBS.

-